molecular formula C28H26FN3O6S B8486101 methyl 5-{N-[5-cyclopropyl-2-(4-fluorophenyl)-3-(methylcarbamoyl)-1-benzofuran-6-yl]methanesulfonamido}-2-aminobenzoate

methyl 5-{N-[5-cyclopropyl-2-(4-fluorophenyl)-3-(methylcarbamoyl)-1-benzofuran-6-yl]methanesulfonamido}-2-aminobenzoate

Cat. No.: B8486101
M. Wt: 551.6 g/mol
InChI Key: SZJWSYGSSCOMQQ-UHFFFAOYSA-N
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Description

Methyl 5-{N-[5-cyclopropyl-2-(4-fluorophenyl)-3-(methylcarbamoyl)-1-benzofuran-6-yl]methanesulfonamido}-2-aminobenzoate is a useful research compound. Its molecular formula is C28H26FN3O6S and its molecular weight is 551.6 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C28H26FN3O6S

Molecular Weight

551.6 g/mol

IUPAC Name

methyl 2-amino-5-[[5-cyclopropyl-2-(4-fluorophenyl)-3-(methylcarbamoyl)-1-benzofuran-6-yl]-methylsulfonylamino]benzoate

InChI

InChI=1S/C28H26FN3O6S/c1-31-27(33)25-21-13-19(15-4-5-15)23(14-24(21)38-26(25)16-6-8-17(29)9-7-16)32(39(3,35)36)18-10-11-22(30)20(12-18)28(34)37-2/h6-15H,4-5,30H2,1-3H3,(H,31,33)

InChI Key

SZJWSYGSSCOMQQ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(OC2=CC(=C(C=C21)C3CC3)N(C4=CC(=C(C=C4)N)C(=O)OC)S(=O)(=O)C)C5=CC=C(C=C5)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of methyl 5-(N-(5-cyclopropyl-2-(4-fluorophenyl)-3-(methylcarbamoyl)benzofuran-6-yl)methylsulfonamido)-2-nitrobenzoate (1.33 g, 2.29 mmol) and 10% Pd/C (cat.) in MeOH (20 mL) was stirred under a hydrogen atmosphere (15 psi) for 1.5 h. The solution was filtered through celite and evaporated to afford the title compound (1.26 g, quant.) as a light yellow solid that was used without further purification.
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A stirred suspension of 59.5 g (102 mmol) of methyl 5-(N-(5-cyclopropyl-2-(4-fluorophenyl)-3-(methylcarbamoyl)benzofuran-6-yl)methylsulfonamido)-2-nitrobenzoate and 6.0 g of 10% Pd(C) in 1.2 L of 2:1 THF/EtOH was saturated with hydrogen by bubbling hydrogen gas through for 10 minutes and then subjected to balloon hydrogenation at RT. After 6 hours LCMS indicated complete reaction. After 24 hours the mixture was purged with nitrogen, catalyst removed by filtration through celite, and the filtrate concentrated to dryness at reduced pressure to give a light yellow solid. This material was recrystallized from hot EtOAc to afford 42.2 g of methyl 2-amino-5-(N-(5-cyclopropyl-2-(4-fluorophenyl)-3-(methylcarbamoyl)benzofuran-6-yl)methylsulfonamido)benzoate as a white solid. The filtrate was concentrated to dryness at reduced pressure to give an additional 13.0 g of methyl 2-amino-5-(N-(5-cyclopropyl-2-(4-fluorophenyl)-3-(methylcarbamoyl)benzofuran-6-yl)methylsulfonamido)benzoate as a light yellow foam determined to be 95% pure by LCMS. The two batches were combined for a total yield of 55.2 g (98%) of methyl 2-amino-5-(N-(5-cyclopropyl-2-(4-fluorophenyl)-3-(methylcarbamoyl)benzofuran-6-yl)methylsulfonamido)benzoate. 1H NMR (400 MHz, DMSO-d6) δ ppm 8.46 (q, J=4.42 Hz, 1H) 8.16 (s, 1H) 7.91-8.00 (m, 3H) 7.61 (dd, J=8.98, 2.73 Hz, 1H) 7.41 (t, J=8.88 Hz, 2H) 7.15 (s, 1H) 6.76-6.86 (m, 3H) 3.79 (s, 3H) 3.28 (s, 3H) 2.83 (d, J=4.68 Hz, 3H) 2.25-2.38 (m, 1H) 0.82-1.10 (m, 3H) 0.42 (m, 1H). LCMS (ESI): 552 (M+H+).
[Compound]
Name
Pd(C)
Quantity
6 g
Type
reactant
Reaction Step One
Name
THF EtOH
Quantity
1.2 L
Type
solvent
Reaction Step One

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